
Copper(1+);2-diphenylphosphaniumylethyl(diphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex: is a coordination compound that features a copper ion coordinated to a bisphosphine ligand. The ligand, 1,2-ethanediylbis[diphenylphosphine], is a bidentate ligand, meaning it can form two bonds with the central metal ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex typically involves the reaction of copper salts with 1,2-ethanediylbis[diphenylphosphine] under controlled conditions. A common method includes dissolving the copper salt in a suitable solvent, such as ethanol or acetonitrile, and then adding the bisphosphine ligand. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The complex can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(II) complexes, while reduction could yield copper(I) complexes. Substitution reactions can produce a variety of new complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry: Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex is used as a catalyst in various chemical reactions, including cross-coupling reactions and hydrogenation processes. Its ability to facilitate these reactions efficiently makes it valuable in synthetic chemistry .
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing.
Industry: In industry, this compound is used in the development of new materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in polymerization and other chemical manufacturing processes .
Wirkmechanismus
The mechanism by which Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex exerts its effects involves the coordination of the bisphosphine ligand to the copper ion. This coordination alters the electronic properties of the copper center, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, the complex may facilitate the activation of substrates and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Phosphine, 1,2-ethanediylbis[diphenyl-, gold complex: This compound features a gold ion instead of copper and exhibits different reactivity and applications.
Phosphine, 1,2-ethanediylbis[diphenyl-, palladium complex: Similar to the copper complex, but with palladium as the central metal ion, offering different catalytic properties.
Uniqueness: Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to its gold and palladium counterparts, the copper complex may offer advantages in terms of cost, availability, and specific catalytic activities .
Eigenschaften
Molekularformel |
C52H52CuP4+5 |
|---|---|
Molekulargewicht |
864.4 g/mol |
IUPAC-Name |
copper(1+);2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/2C26H24P2.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/q;;+1/p+4 |
InChI-Schlüssel |
PVRAPEUJPZPTQC-UHFFFAOYSA-R |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



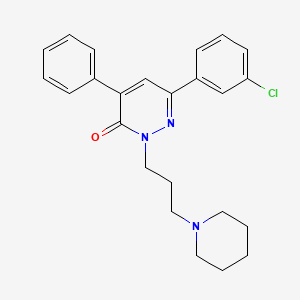
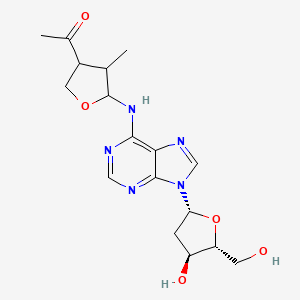
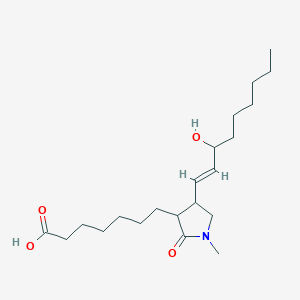
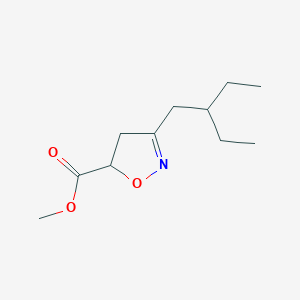
![7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12912522.png)
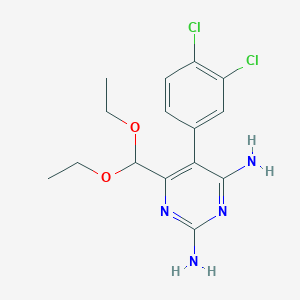
![4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline](/img/structure/B12912539.png)



![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)


